Hexacosanoic acid, lead salt
Description
Contextualization within Metal Carboxylate Chemistry
Metal carboxylates are a diverse class of compounds characterized by the coordination of one or more carboxylate groups (RCOO⁻) to a metal center. industrialchemicals.gov.au In the case of Lead(II) hexacosanoate, the metal center is a lead ion in the +2 oxidation state (Pb²⁺), and the carboxylate ligand is derived from hexacosanoic acid, a 26-carbon saturated fatty acid.
The bonding between the lead ion and the carboxylate groups can exhibit various coordination modes, including monodentate, bidentate (chelating), and bridging structures. core.ac.uk These coordination modes are influenced by factors such as the nature of the metal ion, the steric bulk of the carboxylate's alkyl chain, and the presence of other ligands or solvent molecules. core.ac.ukcdc.gov The long aliphatic chain of the hexacosanoate ligand in Lead(II) hexacosanoate is expected to play a significant role in its solid-state packing and solubility characteristics.
Historical Perspectives on Fatty Acid Lead Salts in Analytical and Synthetic Chemistry
The study of fatty acid salts, or soaps, has a long history, with early work focusing on their synthesis and basic properties. ekb.eg The reaction of fatty acids with metal oxides or salts to form metal soaps has been a known process for centuries. ekb.eg Historically, lead salts of various fatty acids have been used as driers in paints and varnishes, as stabilizers in polymers, and as components of greases. wikipedia.org
In analytical chemistry, the formation of insoluble lead soaps has been utilized for the separation and quantification of fatty acids. While specific historical applications of Lead(II) hexacosanoate are not well-documented, the general chemistry of lead carboxylates has been a subject of academic and industrial interest for many years.
Scope and Significance of Academic Inquiry into Lead(II) Hexacosanoate
Direct academic inquiry into Lead(II) hexacosanoate is limited. However, its significance can be inferred from studies on long-chain lead carboxylates. Research in this area is often driven by the desire to understand the structure-property relationships within homologous series of metal soaps. rsc.orgresearchgate.net The long alkyl chain of hexacosanoic acid makes its lead salt a candidate for studies involving self-assembly, lamellar structures, and thermal behavior.
Furthermore, as a heavy metal soap, Lead(II) hexacosanoate is of interest in the context of materials science, where such compounds can be precursors for the synthesis of metal or metal oxide nanoparticles. wikipedia.org The study of its coordination chemistry and solid-state structure can provide insights into the behavior of other long-chain metal carboxylates.
Physicochemical and Structural Properties of Lead(II) Hexacosanoate
The physical and chemical properties of Lead(II) hexacosanoate are primarily dictated by the presence of the long hexacosanoate chains and the coordination of the lead(II) ion.
Synthesis and Purification Methods
Lead(II) hexacosanoate can be synthesized through several general methods applicable to other lead carboxylates. A common route involves the reaction of hexacosanoic acid with a lead(II) source, such as lead(II) oxide or lead(II) acetate, often in a suitable solvent. wikipedia.org
A typical reaction is a metathesis reaction between a soluble lead salt, like lead(II) nitrate (B79036), and a soluble salt of hexacosanoic acid, such as sodium hexacosanoate. The insoluble Lead(II) hexacosanoate would then precipitate from the solution.
Another method is the direct reaction of hexacosanoic acid with lead(II) oxide, which may require elevated temperatures to proceed. wikipedia.org
Purification of the resulting solid would typically involve washing with appropriate solvents to remove any unreacted starting materials or byproducts, followed by drying.
Physicochemical Characterization
Detailed experimental data for the physicochemical properties of Lead(II) hexacosanoate are scarce. However, based on data for other long-chain lead carboxylates and general trends, the following can be inferred:
| Property | Value/Description | Source |
| Molecular Formula | C₅₂H₁₀₂O₄Pb | industrialchemicals.gov.au |
| Molecular Weight | 998.56 g/mol | industrialchemicals.gov.au |
| Appearance | Expected to be a white solid. | industrialchemicals.gov.au |
| Solubility | Expected to be sparingly soluble in water and nonpolar organic solvents, with solubility decreasing as the alkyl chain length increases. industrialchemicals.gov.aucore.ac.uk | industrialchemicals.gov.aucore.ac.uk |
| Melting Point | Not definitively reported, but expected to be higher than that of lead stearate (B1226849) (115.7 °C). wikipedia.org |
Structural Elucidation and Coordination Chemistry
While a definitive crystal structure for Lead(II) hexacosanoate has not been reported, studies on a series of lead carboxylates with shorter chains (C6 to C18) provide strong evidence for its likely structure. rsc.orgresearchgate.net Research indicates a clear distinction in the coordination geometry between shorter-chain (C6-C8) and longer-chain (C9-C18) lead carboxylates. rsc.orgresearchgate.net
Longer-chain lead carboxylates, including by extension Lead(II) hexacosanoate, are proposed to adopt a holodirected coordination geometry. In this arrangement, the ligands are distributed around the entire surface of the lead(II) ion. rsc.orgresearchgate.net This is in contrast to the hemidirected geometry observed in shorter-chain analogues, where the ligands occupy only a portion of the coordination sphere, leaving a void presumably occupied by the stereochemically active 6s² lone pair of electrons on the Pb(II) ion. rsc.orgresearchgate.net
The structure of these long-chain lead carboxylates typically consists of lamellar bilayers, with the carboxylate groups coordinating to the lead ions and the long alkyl chains extending outwards.
Spectroscopic and Thermal Analysis
Spectroscopic techniques are invaluable for probing the structure and bonding in metal carboxylates.
Infrared (IR) Spectroscopy
Infrared spectroscopy is particularly useful for studying the coordination of the carboxylate group. The positions of the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the carboxylate group are sensitive to its coordination mode. For long-chain lead carboxylates, the IR spectra are expected to show characteristic bands for the carboxylate stretches. rsc.orgresearchgate.net A larger separation between the asymmetric and symmetric stretching frequencies (Δν = νₐₛ - νₛ) is generally indicative of a more covalent, or less ionic, metal-carboxylate bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state ¹³C and ²⁰⁷Pb NMR spectroscopy have been used to investigate the structure of lead carboxylates. rsc.orgresearchgate.net For long-chain lead carboxylates, ¹³C NMR spectra would show distinct resonances for the carboxylate carbon and the various methylene (B1212753) carbons in the alkyl chain. The chemical shifts of the carboxylate carbons can provide information about the coordination environment of the lead ion. rsc.orgresearchgate.net
²⁰⁷Pb NMR is a direct probe of the lead center. The chemical shift in ²⁰⁷Pb NMR is highly sensitive to the coordination number and geometry of the lead ion. For the expected holodirected structure of Lead(II) hexacosanoate, the ²⁰⁷Pb chemical shift would likely fall within the range observed for other long-chain lead carboxylates. rsc.orgresearchgate.net
Thermal Analysis (TGA/DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to study the thermal stability and decomposition of Lead(II) hexacosanoate. The thermal decomposition of lead carboxylates in an inert atmosphere typically proceeds through the formation of lead carbonate and then lead oxide, with the evolution of organic decomposition products. dtic.mil In the presence of air, the decomposition is an oxidative process. dtic.mil The DSC curve would reveal phase transitions, such as melting or solid-solid transitions, prior to decomposition.
Research Applications and Significance
While specific applications of pure Lead(II) hexacosanoate in research are not widely reported, its properties suggest potential areas of investigation.
Role in Fundamental Coordination Chemistry Studies
As a member of the long-chain lead carboxylate series, Lead(II) hexacosanoate is a valuable compound for fundamental studies of coordination chemistry. Its structure and properties can help to further refine the understanding of how the long alkyl chain influences the coordination geometry and packing in the solid state. rsc.orgresearchgate.net
Precursor for Nanomaterial Synthesis
Lead soaps, including Lead(II) hexacosanoate, can serve as single-source precursors for the synthesis of lead-containing nanomaterials, such as lead sulfide (B99878) (PbS) or lead oxide (PbO) nanoparticles. wikipedia.org Thermal decomposition of the lead carboxylate in a high-boiling point solvent is a common method for producing such nanoparticles, where the carboxylate ligand can also act as a capping agent to control the size and shape of the nanoparticles.
Potential in Materials Science
The lamellar structure of long-chain lead carboxylates suggests potential applications in materials science. These compounds can form ordered thin films and may exhibit interesting dielectric or lubricating properties. The long alkyl chains can impart a degree of hydrophobicity and can influence the rheological properties of mixtures in which they are incorporated.
Structure
2D Structure
Properties
CAS No. |
94006-20-9 |
|---|---|
Molecular Formula |
C52H102O4Pb |
Molecular Weight |
998 g/mol |
IUPAC Name |
hexacosanoate;lead(2+) |
InChI |
InChI=1S/2C26H52O2.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28;/h2*2-25H2,1H3,(H,27,28);/q;;+2/p-2 |
InChI Key |
FHMXMXWAMJQEGJ-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Pb+2] |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for Lead Ii Hexacosanoate
Direct Synthesis Routes from Hexacosanoic Acid and Lead Precursors
Direct synthesis methods are the most common pathways for producing lead(II) hexacosanoate. These routes typically involve precipitation or fusion reactions.
Precipitation Reactions: This method involves the reaction of a soluble lead salt with a soluble salt of hexacosanoic acid (e.g., sodium hexacosanoate) in a suitable solvent. The insoluble lead(II) hexacosanoate then precipitates out of the solution. A common variation involves reacting a soluble lead salt, such as lead(II) nitrate (B79036) or lead(II) acetate, with hexacosanoic acid, often in a solvent system where the acid has some solubility. rsc.orgindustrialchemicals.gov.au
Fusion Process: In this method, lead(II) oxide (litharge) or another lead precursor is heated directly with molten hexacosanoic acid. google.com The high temperature facilitates the reaction in the absence of a solvent. This process avoids the use of more expensive soluble lead salts and can produce a finely divided product if controlled properly, as opposed to a solid fused mass that requires further processing. google.com
Acid-Base Reactions: A fundamental approach involves the direct reaction of lead(II) oxide or lead(II) hydroxide (B78521) with hexacosanoic acid. wikipedia.orglibretexts.org This is a classic acid-base neutralization. Due to the very low water solubility of higher fatty acids like hexacosanoic acid, this reaction can be slow and may require specific conditions, such as the use of a solvent or catalyst to proceed efficiently. google.com
A summary of common lead precursors and the types of direct reactions they are used in is provided below.
| Lead Precursor | Chemical Formula | Applicable Direct Synthesis Route(s) | General Reaction Equation (with Hexacosanoic Acid, C25H51COOH) |
| Lead(II) Nitrate | Pb(NO₃)₂ | Precipitation | Pb(NO₃)₂ + 2 C₂₅H₅₁COONa → Pb(C₂₅H₅₁COO)₂ + 2 NaNO₃ |
| Lead(II) Acetate | Pb(CH₃COO)₂ | Precipitation | Pb(CH₃COO)₂ + 2 C₂₅H₅₁COOH → Pb(C₂₅H₅₁COO)₂ + 2 CH₃COOH wikipedia.org |
| Lead(II) Oxide | PbO | Fusion, Acid-Base Reaction | PbO + 2 C₂₅H₅₁COOH → Pb(C₂₅H₅₁COO)₂ + H₂O wikipedia.orgsciencemadness.org |
| Lead(II) Hydroxide | Pb(OH)₂ | Acid-Base Reaction | Pb(OH)₂ + 2 C₂₅H₅₁COOH → Pb(C₂₅H₅₁COO)₂ + 2 H₂O |
| Metallic Lead | Pb | Oxidative Dissolution | Pb + H₂O₂ + 2 C₂₅H₅₁COOH → Pb(C₂₅H₅₁COO)₂ + 2 H₂O youtube.comturito.com |
Alternative Preparation Strategies for Lead(II) Hexacosanoate
Beyond traditional methods, several alternative strategies have been developed, often focusing on producing materials with specific properties like nano-sized particles or improving reaction efficiency.
Sonochemical Synthesis: This method utilizes high-intensity ultrasonic irradiation to induce chemical reactions. The extreme conditions created by acoustic cavitation—transient high temperatures and pressures—can significantly accelerate the reaction between lead precursors and hexacosanoic acid. ijnnonline.nettandfonline.com Sonochemical methods can lead to the formation of nano-sized lead(II) hexacosanoate particles and can often be performed at lower bulk temperatures and in shorter times compared to conventional methods. ijnnonline.netacs.org
Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times and improve product yield. nih.govacs.org The efficiency of microwave heating depends on the dielectric properties of the solvents and reactants. nih.gov This technique has been successfully applied to the synthesis of various lead compounds, including coordination complexes and perovskites, suggesting its applicability for producing lead(II) hexacosanoate. hhu.denih.gov
Metathesis Reactions: A double decomposition (metathesis) reaction can be employed, where a soluble salt of hexacosanoic acid (like sodium or potassium hexacosanoate) is reacted with a soluble lead salt in an aqueous or mixed-solvent system. wikipedia.org The insolubility of lead(II) hexacosanoate drives the reaction forward, causing it to precipitate. This is a common and straightforward method for producing insoluble salts. For instance, reacting lead(II) nitrate with sodium hexacosanoate would yield lead(II) hexacosanoate and sodium nitrate. turito.com
Optimization of Reaction Parameters and Yield Enhancement in Lead(II) Hexacosanoate Synthesis
Optimizing the synthesis of lead(II) hexacosanoate is crucial for maximizing yield, ensuring purity, and controlling the physical properties of the final product. Key parameters include temperature, solvent, stoichiometry, and pH.
Temperature and Humidity: The reaction rate is generally increased at higher temperatures. In the fusion method, the temperature must be high enough to melt the fatty acid but below the decomposition temperature of the product. google.com In precipitation methods, temperature can influence the solubility of reactants and the crystallinity of the product. Humidity has also been identified as a crucial factor in the formation of metal soaps, with studies showing that cyclic variations in relative humidity can promote their formation. nih.govresearchgate.net
Solvent System: The choice of solvent is critical, especially given that long-chain fatty acids are substantially insoluble in water. google.com Often, a mixture of solvents, such as ethanol (B145695) and water, is used to dissolve both the lead salt and the fatty acid to an extent that allows for reaction. rsc.org The use of a phase transfer catalyst or a solvent like ethylene (B1197577) glycol monobutyl ether can facilitate the reaction between water-insoluble fatty acids and aqueous lead salts. google.com
Stoichiometry: The molar ratio of reactants is a key factor. For the formation of the neutral salt, a stoichiometric ratio of 1 mole of Pb²⁺ to 2 moles of hexacosanoic acid is typically required. industrialchemicals.gov.augoogle.com However, the actual composition of the final product can vary depending on the manufacturing method, and may contain free fatty acids or basic lead salts. industrialchemicals.gov.au
pH Control: The pH of the reaction medium can influence the nature of the product. In aqueous systems, controlling the pH is important to prevent the precipitation of lead(II) hydroxide or basic lead salts. For reactions starting with lead monoxide, maintaining an initial pH below 7 is recommended to prevent coloration from higher lead oxides that may be present as impurities. google.com
Energy Input: Alternative energy sources can enhance yield and reduce reaction times. Sonication and microwave irradiation provide efficient energy transfer, promoting faster and more complete reactions. ijnnonline.netnih.gov Mechanical energy, through methods like ball milling, can also be used to facilitate the direct reaction between solid lead oxide and the fatty acid, especially in solvent-free or low-solvent conditions. google.com
Mechanism of Formation and By-product Analysis in Lead(II) Hexacosanoate Production
The formation of lead(II) hexacosanoate involves the coordination of the carboxylate group of the fatty acid to the lead(II) ion. The nature of this interaction and the potential for side reactions are key aspects of the production process.
Mechanism of Formation: The formation of lead soaps is a multi-step process. In oil-based systems, it begins with the hydrolysis of triglycerides in the binding medium, which releases free fatty acids. metmuseum.orgvalentinewalsh.co.uk These free fatty acids can then react with lead ions from pigments or other lead-containing compounds. nih.gov The reaction is essentially an acid-base reaction where the proton of the carboxylic acid group is replaced by a lead(II) ion. libretexts.org The resulting lead carboxylate can exhibit various coordination modes, with the carboxylate group binding to the lead ion in a monodentate or bidentate fashion, and can also bridge multiple lead ions to form polymeric structures. wikipedia.orgnih.gov The stereochemically active 6s² lone pair of electrons on the Pb(II) ion can influence the coordination geometry, leading to hemidirected or holodirected structures. rsc.org
By-product Analysis: The primary by-products in the synthesis depend on the chosen route.
Water or Acetic Acid: In fusion or acid-base reactions using lead oxide or lead acetate, water or acetic acid are the main by-products, respectively. wikipedia.orgsciencemadness.org
Soluble Salts: In precipitation (metathesis) reactions, a soluble salt like sodium nitrate is formed as a by-product. turito.com
Glycerol (B35011): In the context of soap formation from fats and oils (saponification), glycerol is a major by-product. testbook.com
Unreacted Materials and Intermediate Species: Due to the low solubility of reactants and potential for incomplete reaction, the final product may contain unreacted hexacosanoic acid or lead precursors. industrialchemicals.gov.au The formation of basic lead salts (e.g., basic lead hexacosanoate) is also possible, particularly if there is a substoichiometric amount of the fatty acid or if reactions are carried out in the presence of water. google.com
Analytical techniques such as Fourier-transform infrared spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) are crucial for characterizing the final product and identifying by-products. FTIR can confirm the formation of the lead carboxylate by identifying the characteristic symmetric and asymmetric stretching vibrations of the COO⁻ group and can also detect unreacted fatty acid. nih.govscielo.br Solid-state NMR is particularly useful for obtaining detailed structural information about the local coordination environment of the lead and carbon atoms. rsc.orgmetmuseum.org
Advanced Characterization Techniques and Structural Elucidation of Lead Ii Hexacosanoate
Spectroscopic Analysis for Molecular Structure Confirmation and Vibrational Modes
Spectroscopic techniques are fundamental in confirming the molecular structure of lead(II) hexacosanoate and understanding its vibrational modes.
Infrared (IR) Spectroscopy: FTIR spectroscopy is a powerful tool for identifying the functional groups present in lead(II) hexacosanoate. The most characteristic feature in the IR spectrum of lead carboxylates is the absence of the broad O-H stretching band of the carboxylic acid (around 3000 cm⁻¹) and the disappearance of the C=O stretching vibration of the acid (around 1700 cm⁻¹). Instead, two strong absorption bands appear, corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻). spectroscopyonline.com
For long-chain lead carboxylates like lead stearate (B1226849), the asymmetric stretching vibration (νₐₛ(COO⁻)) typically appears in the range of 1540-1650 cm⁻¹, while the symmetric stretching vibration (νₛ(COO⁻)) is found between 1360 and 1450 cm⁻¹. The separation between these two bands (Δν) provides insight into the coordination mode of the carboxylate group. researchgate.net The spectrum also displays characteristic peaks for the C-H stretching and bending vibrations of the long alkyl chain. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR spectroscopy, particularly ¹³C and ²⁰⁷Pb NMR, provides detailed information about the local chemical environment of the carbon and lead atoms.
¹³C NMR: The ¹³C NMR spectrum of long-chain lead carboxylates shows distinct resonances for the different carbon atoms in the alkyl chain. nsf.gov The carboxylate carbon (C1) is typically observed around 180-190 ppm. The methylene (B1212753) carbons of the long chain appear as a broad, intense peak around 30-34 ppm, while the terminal methyl carbon has a characteristic chemical shift at approximately 14 ppm. nsf.gov Resonance doubling for the carbons closest to the lead atom can indicate the presence of two different conformations of the fatty acid chains in the asymmetric unit. nsf.gov
²⁰⁷Pb NMR: ²⁰⁷Pb is a spin-1/2 nucleus, making it suitable for NMR studies. huji.ac.ilnanalysis.com The chemical shift of ²⁰⁷Pb is highly sensitive to the coordination environment around the lead atom. nih.gov For long-chain lead carboxylates like lead stearate, the ²⁰⁷Pb NMR spectra can help distinguish between different coordination geometries, such as hemidirected and holodirected structures. rsc.org
Interactive Data Table: Expected Spectroscopic Data for Lead(II) Hexacosanoate
| Technique | Vibrational/Resonance Mode | Expected Wavenumber (cm⁻¹)/Chemical Shift (ppm) |
| FTIR | Asymmetric COO⁻ Stretch | 1540 - 1580 |
| FTIR | Symmetric COO⁻ Stretch | 1390 - 1420 |
| FTIR | CH₂ Asymmetric Stretch | ~2916 |
| FTIR | CH₂ Symmetric Stretch | ~2848 |
| ¹³C NMR | Carboxylate Carbon (C1) | 180 - 190 |
| ¹³C NMR | Methylene Carbons (-CH₂-)n | 30 - 34 |
| ¹³C NMR | Terminal Methyl Carbon (-CH₃) | ~14 |
| ²⁰⁷Pb NMR | Isotropic Chemical Shift | Varies with coordination, but distinct for holodirected geometry |
X-ray Diffraction and Crystallographic Studies for Solid-State Architecture
X-ray diffraction (XRD) is the primary technique for determining the solid-state structure of crystalline materials like lead(II) hexacosanoate. Powder XRD (PXRD) is particularly useful for identifying the crystalline phases and determining the packing of the molecules.
Long-chain metal soaps, including lead carboxylates, typically exhibit a lamellar structure, where layers of metal ions are separated by bilayers of the long alkyl chains. rsc.org The PXRD patterns of these compounds are characterized by a series of sharp, intense reflections at low 2θ angles, which correspond to the (00l) planes and are indicative of the long-range lamellar ordering. The d-spacing calculated from these reflections relates to the length of the fatty acid chains. For lead stearate, a characteristic long spacing is observed, and similar behavior is expected for lead hexacosanoate, with a larger d-spacing due to the longer alkyl chain. cambridge.orgresearchgate.net
Studies on lead carboxylates have shown that longer-chain members (from C9 onwards) tend to adopt a holodirected coordination geometry, where the ligands are arranged more symmetrically around the Pb(II) ion. rsc.org This is in contrast to shorter-chain lead carboxylates, which often exhibit a hemidirected geometry due to the stereochemical activity of the 6s² lone pair of electrons on the lead atom. nih.gov The crystal structure of lead stearate has been reported to be monoclinic. nih.gov
Interactive Data Table: Representative Powder XRD Peaks for Lead Stearate (as a proxy for Lead(II) Hexacosanoate)
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 1.8 | 49.0 | 100 |
| 3.6 | 24.5 | 50 |
| 5.4 | 16.3 | 30 |
| 21.5 | 4.1 | 80 |
| 21.7 | 4.1 | 75 |
Note: The 2θ values for lead hexacosanoate would be smaller due to the larger d-spacing of the longer alkyl chains.
Electron Microscopy and Surface Analysis of Lead(II) Hexacosanoate Microstructures
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are invaluable for visualizing the morphology and microstructure of lead(II) hexacosanoate at the micro- and nanoscale.
TEM analysis can provide higher resolution images of the internal structure. For lamellar compounds like lead hexacosanoate, TEM could potentially visualize the layered arrangement of the molecules.
Thermal Analysis for Phase Transitions and Decomposition Pathways
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the thermal stability and phase behavior of lead(II) hexacosanoate.
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. For long-chain lead soaps, DSC scans show multiple endothermic transitions corresponding to phase changes before melting. rsc.orgup.ac.za These can include transitions between different crystalline polymorphs and the formation of a "rotator" phase, where the alkyl chains have rotational freedom while the lead carboxylate headgroups maintain a degree of order. researchgate.net The final sharp endotherm corresponds to the melting point.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of the compound. The TGA of lead stearate shows that it is stable up to a certain temperature, after which it undergoes decomposition. researchgate.nettandfonline.com The decomposition of lead carboxylates typically proceeds in multiple steps, eventually leading to the formation of lead oxide.
Interactive Data Table: Expected Thermal Events for Lead(II) Hexacosanoate
| Technique | Thermal Event | Approximate Temperature Range (°C) |
| DSC | Polymorphic Transitions | 80 - 110 |
| DSC | Melting Point | 115 - 130 |
| TGA | Onset of Decomposition | > 250 |
| TGA | Main Decomposition Steps | 300 - 500 |
Note: These temperatures are extrapolated based on data for lead stearate and may vary for lead hexacosanoate.
Supramolecular Assembly and Nanostructure Formation Studies
The amphiphilic nature of lead(II) hexacosanoate, with its polar lead carboxylate headgroup and long nonpolar alkyl tail, makes it an ideal candidate for forming self-assembled supramolecular structures.
One of the most well-studied examples of supramolecular assembly for long-chain metal soaps is the formation of Langmuir-Blodgett (LB) films . wikipedia.org A monolayer of lead hexacosanoate can be spread at the air-water interface in a Langmuir trough. sbfisica.org.br Upon compression, the molecules organize into a highly ordered two-dimensional array. These monolayers can then be transferred onto a solid substrate layer by layer, creating highly organized multilayer films with precise control over thickness and architecture. osti.govacs.org Grazing incidence X-ray diffraction studies on LB films of lead stearate have shown that they form well-ordered structures with correlated lattices between adjacent lead ion layers. osti.govanl.gov
These organized assemblies have potential applications in various fields, including nanoscience and materials science, due to their well-defined structure and the ability to incorporate functional properties.
Chemical Reactivity, Degradation Mechanisms, and Stability Research of Lead Ii Hexacosanoate
Hydrolytic Degradation Pathways in Aqueous Environments
The hydrolytic degradation of lead(II) hexacosanoate in aqueous environments is primarily initiated by its dissolution, although it is only sparingly soluble in water. industrialchemicals.gov.au The process involves the dissociation of the salt into lead(II) ions (Pb²⁺) and hexacosanoate anions (CH₃(CH₂)₂₄COO⁻). industrialchemicals.gov.au The subsequent hydrolysis of the lead(II) ion is a complex process that depends on the pH of the solution.
In aqueous solutions, the Pb²⁺ ion undergoes hydrolysis to form various mononuclear and polynuclear hydroxide (B78521) complexes. nih.govcost-nectar.eu The initial and most straightforward step is the formation of the lead(I) hydroxide ion, Pb(OH)⁺. nih.gov As the pH increases, more complex polynuclear species are formed. A potentiometric and enthalpimetric study of lead(II) hydrolysis in 1.0M NaClO₄ at 25°C identified several key hydrolyzed species. nih.gov
Table 1: Hydrolysis Species of Lead(II) in Aqueous Solution
| Hydrolyzed Species | Formation Reaction | Log β | ΔH⁰ (kJ/mol) |
|---|---|---|---|
| Pb(OH)⁺ | Pb²⁺ + H₂O ⇌ Pb(OH)⁺ + H⁺ | -7.8 | 24 |
| Pb₄(OH)₄⁴⁺ | 4Pb²⁺ + 4H₂O ⇌ Pb₄(OH)₄⁴⁺ + 4H⁺ | -19.58 | 86 |
| Pb₃(OH)₄²⁺ | 3Pb²⁺ + 4H₂O ⇌ Pb₃(OH)₄²⁺ + 4H⁺ | -22.69 | 112 |
| Pb₃(OH)₅⁺ | 3Pb²⁺ + 5H₂O ⇌ Pb₃(OH)₅⁺ + 5H⁺ | -30.8 | 146 |
| Pb₆(OH)₈⁴⁺ | 6Pb²⁺ + 8H₂O ⇌ Pb₆(OH)₈⁴⁺ + 8H⁺ | -42.43 | 215 |
Data sourced from a study on the hydrolysis of lead(II). nih.gov
Photochemical and Thermal Stability Investigations
Thermal Stability:
The thermal stability of lead(II) hexacosanoate is expected to be similar to other long-chain lead(II) carboxylates. Studies on the thermal decomposition of lead(II) decanoate (B1226879), a shorter-chain analogue, provide valuable insights. rsc.org The decomposition of these salts typically occurs at elevated temperatures. For instance, lead(II) nitrate (B79036) decomposes at high temperatures to form lead(II) oxide, nitrogen dioxide, and oxygen. youtube.comquora.com Similarly, the thermal decomposition of lead(II) decanoate in the melt phase occurs in the temperature range of 520–720 K. rsc.org
Photochemical Stability:
Specific research on the photochemical stability of lead(II) hexacosanoate is limited. However, insights can be drawn from the behavior of related compounds. Lead halide perovskites, for example, are known to undergo photo-induced degradation. rsc.org While the chemical structure is different, this highlights the potential for lead-containing compounds to be photochemically active. The long alkyl chain of the hexacosanoate moiety is generally stable to photolysis. Therefore, any photochemical degradation would likely be initiated at the lead-carboxylate bond. The presence of atmospheric components and UV radiation could potentially lead to the formation of radicals and subsequent degradation, but further research is needed to elucidate specific pathways.
Mechanisms of Dissolution and Speciation of Lead(II) Hexacosanoate in Complex Matrices
The dissolution and speciation of lead(II) hexacosanoate are highly dependent on the nature of the surrounding matrix, particularly the solvent.
Aqueous Matrices:
In aqueous systems, lead(II) hexacosanoate is sparingly soluble. industrialchemicals.gov.au Its dissolution is governed by the solubility product (Ksp) of the salt. The water solubility of metallic soaps, including lead salts of fatty acids, generally decreases as the length of the fatty acid carbon chain increases. industrialchemicals.gov.au Once dissolved, the lead ions will speciate into the various hydrolyzed forms as described in section 4.1.
Organic Matrices:
In non-complexing organic solvents, the solubility of lead(II) carboxylates, including longer-chain variants, shows a marked dependence on temperature. uc.ptcore.ac.ukresearchgate.net The solubility often increases dramatically above a certain temperature, known as the solution temperature, which is influenced by the solute concentration, the chain length of the carboxylate, and the specific solvent. uc.ptcore.ac.ukresearchgate.net In these solvents, lead(II) carboxylates tend to form ill-defined, polydisperse aggregates. The size of these aggregates generally increases with concentration and decreases with temperature. uc.ptcore.ac.uk The presence of even trace amounts of water can significantly affect the solubility and lead to the formation of more ordered structures where water molecules are thought to bind to the lead(II) carboxylate headgroup. uc.ptcore.ac.uk
In coordinating solvents, such as pyridine, lead(II) carboxylates are more likely to exist as monomers due to the formation of complexes with the solvent molecules. core.ac.uk
Table 2: Factors Influencing the Dissolution of Lead(II) Carboxylates in Organic Solvents
| Factor | Influence on Solubility | Reference |
|---|---|---|
| Temperature | Solubility increases significantly above a specific solution temperature. | uc.ptcore.ac.ukresearchgate.net |
| Solvent Type | Solubility is markedly dependent on the solvent; higher in coordinating solvents. | core.ac.uk |
| Carboxylate Chain Length | For a given solvent, the solution temperature increases with increasing chain length. | core.ac.uk |
The speciation in complex matrices is therefore a dynamic equilibrium between the solid salt, dissolved monomeric species, and various aggregated forms, all of which are influenced by the composition of the matrix.
Ligand Exchange Reactions and Complexation Behavior of the Hexacosanoate Moiety
The hexacosanoate moiety in lead(II) hexacosanoate can be displaced by other ligands through ligand exchange reactions. This behavior is fundamental to the coordination chemistry of lead(II). The carboxylate group of the hexacosanoate can coordinate to the lead(II) ion in various modes, including monodentate, bidentate (chelating), and bridging fashions. rsc.orgresearchgate.net
The stability of the lead-hexacosanoate complex is moderate, and the hexacosanoate ligand can be exchanged for other ligands that form more stable complexes with lead(II). nih.gov The relative strength of the incoming ligand determines the extent of the exchange. For example, ligands with "soft" donor atoms like sulfur (e.g., thiolates) have a very high affinity for the "soft" lead(II) ion and can readily displace the "hard" oxygen donors of the carboxylate group. nih.gov
In coordinating solvents, the solvent molecules themselves can act as ligands, displacing the hexacosanoate and leading to the dissolution of the complex as solvated monomers. core.ac.uk This is a form of ligand exchange where the solvent competes with the carboxylate for coordination sites on the lead(II) ion.
Environmental Geochemistry and Biogeochemical Cycling of Lead Ii Hexacosanoate
Environmental Fate and Transport Mechanisms in Aquatic and Terrestrial Systems
Specific data on the environmental fate and transport mechanisms of lead(II) hexacosanoate in aquatic and terrestrial systems are not available in the current body of scientific literature. The environmental behavior of lead is known to be complex, with its transport influenced by speciation, which in turn depends on environmental conditions. researchgate.netnih.gov Anthropogenic activities have significantly altered the natural cycle of lead, leading to its distribution in various environmental compartments, including soil and water. wikipedia.orgresearchgate.net However, the specific partitioning and movement of lead in the form of lead(II) hexacosanoate have not been studied.
Adsorption and Desorption Phenomena on Environmental Surfaces and Sediments
Detailed studies on the adsorption and desorption of lead(II) hexacosanoate on environmental surfaces and sediments are absent from the scientific literature. The adsorption of lead(II) ions, however, is known to be a significant process in soils and sediments, influenced by pH, organic matter content, and the presence of iron and manganese oxides. researchgate.netcapes.gov.brresearchgate.net Lead can be strongly adsorbed to soil components, which limits its bioavailability. researchgate.netresearchgate.net The presence of organic molecules can influence the adsorption of lead, sometimes competing for binding sites on soil and peat. nih.gov The large organic component of lead(II) hexacosanoate would likely play a major role in its sorptive behavior, but specific data is lacking.
Transformation Products and their Chemical Pathways in Natural Environments
There is no available research identifying the specific transformation products of lead(II) hexacosanoate in natural environments or their chemical pathways. In general, the environmental transformation of lead compounds can be influenced by various chemical and biological processes. wikipedia.orgresearchgate.net For lead(II), precipitation as lead carbonate (cerussite) or lead phosphate (B84403) (pyromorphite) can be a significant immobilization pathway in soils. researchgate.net It is plausible that lead(II) hexacosanoate could dissociate into lead(II) ions and hexacosanoate ions, which would then follow their own independent transformation pathways. However, without specific studies, this remains a hypothesis.
Theoretical and Computational Studies on Lead Ii Hexacosanoate
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its electronic structure and the nature of its chemical bonds. For lead(II) hexacosanoate, these calculations shed light on the interaction between the lead(II) ion and the hexacosanoate ligands.
The electronic configuration of the lead(II) cation is [Xe] 4f¹⁴ 5d¹⁰ 6s² 6p⁰. The highest occupied molecular orbital (HOMO) is the full 6s orbital, and the lowest unoccupied molecular orbital (LUMO) is the empty 6p orbital. mdpi.comarxiv.orgnih.gov The bonding in lead(II) complexes is primarily governed by the interactions of the 6s and 6p subshells, with negligible involvement from the 5d orbitals. mdpi.comarxiv.org
A key feature of lead(II) chemistry is the stereochemical activity of the 6s² lone pair of electrons. This can lead to two distinct coordination geometries:
Hemidirected: The bonds to the ligand atoms are directed in a way that leaves a void or gap in the coordination sphere, occupied by the lone pair. This is often favored with a low coordination number and hard ligands. rsc.orgresearchgate.net
Holodirected: The bonds to the ligands are distributed more symmetrically around the lead ion, with the lone pair being stereochemically inactive. This is typical for higher coordination numbers and softer, bulkier ligands. rsc.orgresearchgate.net
Studies on a series of lead carboxylates have shown a trend related to the alkyl chain length. Shorter-chain lead carboxylates (C6-C8) tend to exhibit a hemidirected geometry, while longer-chain ones (C9 and above), including by extension lead hexacosanoate, are more likely to adopt a holodirected structure. rsc.orgresearchgate.netrsc.org This suggests that in lead(II) hexacosanoate, the coordination around the lead center is more symmetric.
The Pb-O bond in lead carboxylates has both ionic and covalent character. Quantum chemical calculations can quantify this by analyzing the electron density distribution and orbital contributions. The interaction involves the donation of electron density from the oxygen atoms of the carboxylate groups to the empty 6p orbitals of the lead ion. mdpi.comarxiv.org
Table 1: Predicted Electronic and Structural Properties of Lead(II) Hexacosanoate based on Quantum Chemical Calculations of Analogous Long-Chain Lead Carboxylates
| Property | Predicted Characteristic for Lead(II) Hexacosanoate | Basis of Prediction |
| Coordination Geometry | Predominantly holodirected | Trend observed in long-chain lead carboxylates (C9 and longer). rsc.orgresearchgate.netrsc.org |
| Pb(II) Hybridization | Involvement of 6s and 6p orbitals | General finding for Pb(II) complexes. mdpi.comarxiv.orgnih.gov |
| Pb-O Bond Nature | Mixed ionic and covalent character | General finding for metal-carboxylate bonds. |
| Stereochemical Activity of Lone Pair | Largely inactive | Characteristic of holodirected geometry. rsc.orgresearchgate.net |
Molecular Dynamics Simulations of Intermolecular Interactions and Aggregation
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For lead(II) hexacosanoate, MD simulations are particularly useful for understanding how individual molecules interact and aggregate to form larger structures. These simulations can provide a time-resolved understanding of processes that are difficult to observe experimentally. researchgate.net
The aggregation of lead soaps like lead hexacosanoate is driven by a combination of intermolecular forces:
Ionic Interactions: The primary driving force for aggregation is the strong electrostatic attraction between the positively charged lead(II) ions and the negatively charged carboxylate groups of neighboring molecules.
Van der Waals Forces: The long C25H51 alkyl chains of the hexacosanoate ligands interact with each other through weak van der Waals forces. In aggregate, these forces are significant and contribute to the stability of the lamellar structures characteristic of metal soaps.
MD simulations can model the formation of these aggregates, starting from randomly distributed molecules. The simulations would show the initial rapid association of the lead carboxylate headgroups, followed by the slower alignment of the long alkyl chains to maximize van der Waals contacts. The results of such simulations can reveal the preferred packing arrangements, such as bilayers or micelles, and the dynamics of molecules within these aggregates. Studies on the formation of lead soap aggregates in oil paint films have shown that they can form crystalline structures. researchgate.net
Furthermore, MD simulations can be used to study the mobility of the components. For instance, simulations could quantify the diffusion of individual lead hexacosanoate molecules within an aggregate or at the interface with a solvent. This information is crucial for understanding processes like dissolution and transport.
Density Functional Theory (DFT) Applications for Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a powerful tool for predicting the reactivity of chemical species. nih.govworldscientific.comresearchgate.net For lead(II) hexacosanoate, DFT can be used to calculate a variety of reactivity descriptors that help in understanding its chemical behavior.
Conceptual DFT provides a framework to define and calculate global and local reactivity indices: frontiersin.org
Global Reactivity Descriptors: These indices describe the reactivity of the molecule as a whole.
Chemical Potential (μ): Related to the escaping tendency of electrons from the system.
Hardness (η): Measures the resistance to a change in the number of electrons.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
Local Reactivity Descriptors: These indices indicate the most reactive sites within a molecule.
Fukui Functions (f(r)): Identify the regions of a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov
Dual Descriptor (Δf(r)): Provides a more precise picture of the sites for nucleophilic and electrophilic attack. frontiersin.org
For lead(II) hexacosanoate, DFT calculations could be employed to model its formation, for example, the reaction between a lead source like lead(II) oxide (PbO) and hexacosanoic acid. By calculating the energies of reactants, products, and potential transition states, the reaction mechanism and its energetics can be elucidated. Such studies on the formation of lead soaps in general suggest a mechanism involving the migration of lead ions and their reaction with the carboxylate groups of fatty acids. researchgate.net
Table 2: Conceptual DFT Reactivity Descriptors and Their Significance for Lead(II) Hexacosanoate
| Descriptor | Significance for Reactivity |
| Chemical Potential (μ) | Indicates the tendency of the molecule to donate or accept electrons in a reaction. |
| Hardness (η) | A higher value suggests lower reactivity and greater stability. |
| Electrophilicity Index (ω) | A higher value indicates a greater propensity to act as an electrophile. |
| Fukui Function (f(r)) | Pinpoints the specific atoms (e.g., the lead ion or oxygen atoms) that are the most likely sites of reaction. frontiersin.org |
These DFT-derived parameters are invaluable for predicting how lead(II) hexacosanoate might interact with other chemicals in various environments.
Predictive Modeling of Environmental Behavior (e.g., speciation, partitioning)
Predictive models are essential for assessing the potential environmental impact of chemical substances. For lead(II) hexacosanoate, these models can estimate its behavior in the environment, including its distribution (partitioning) among different environmental compartments and its chemical form (speciation).
Quantitative Structure-Activity Relationship (QSAR) Models:
QSAR models are mathematical relationships that correlate the structural properties of a chemical with its biological activity or environmental fate. rsc.orgcapes.gov.br For lead(II) hexacosanoate, QSAR models could be used to predict key environmental parameters, even in the absence of experimental data. These models are typically built using a set of molecular descriptors calculated from the chemical structure.
Relevant endpoints for the environmental behavior of lead(II) hexacosanoate that can be predicted by QSAR models include:
Octanol-Water Partition Coefficient (log P or log Kow): This parameter indicates the tendency of a chemical to partition between an organic phase (like octanol, mimicking lipids) and water. A high log P, as would be expected for lead hexacosanoate due to its long alkyl chain, suggests a high potential for bioaccumulation in organisms and adsorption to organic matter in soil and sediment. nih.gov
Soil and Sediment Partitioning (Koc): This describes the partitioning of a chemical between the organic carbon in soil or sediment and water.
Bioconcentration Factor (BCF): This is a measure of a chemical's tendency to accumulate in aquatic organisms from the surrounding water.
Environmental Fate Modeling:
More complex environmental fate models can simulate the transport and transformation of chemicals in multimedia environments (air, water, soil, sediment). stone-env.comresearchgate.net For lead(II) hexacosanoate, such models would consider processes like:
Degradation: The breakdown of the hexacosanoate ligand through biotic or abiotic processes.
Transport: Movement between different environmental compartments, such as deposition from air to soil or runoff from soil to water.
Speciation: The dissociation of lead(II) hexacosanoate into lead ions (Pb²⁺) and hexacosanoate anions under different environmental conditions (e.g., pH). The speciation is crucial as the toxicity and mobility of lead are highly dependent on its chemical form. nih.gov
Predicting the environmental behavior of metal-containing compounds like lead(II) hexacosanoate is challenging due to the complex interplay between the organic ligand and the metal ion. However, these modeling approaches provide a critical framework for risk assessment and environmental management.
Academic Applications and Advanced Materials Research Incorporating Lead Ii Hexacosanoate
Role as a Chemical Stabilizer in Polymer Science: Mechanistic Insights
Lead(II) hexacosanoate, as a member of the lead salt family, has been utilized as a heat stabilizer for polyvinyl chloride (PVC). seepvcforum.com The primary function of heat stabilizers in PVC is to mitigate the degradation of the polymer during processing at high temperatures and to enhance its long-term durability. specialchem.comwikipedia.org
The stabilization mechanism of lead salts like Lead(II) hexacosanoate in PVC is multifaceted. One of its crucial roles is to neutralize the hydrogen chloride (HCl) that is liberated during the thermal degradation of PVC. specialchem.comresearchgate.net This acid-scavenging capability prevents the autocatalytic decomposition of the polymer. The reaction involves the lead carboxylate reacting with HCl to form lead chloride and the corresponding carboxylic acid.
Furthermore, it is suggested that lead stabilizers can replace the unstable chlorine atoms on the PVC polymer chain, which are typically at allylic sites, with more stable carboxylate groups. This substitution reaction inhibits the initiation of the "zipper" degradation process, a rapid, chain-reaction-like elimination of HCl that leads to the formation of conjugated polyene sequences and subsequent discoloration and embrittlement of the polymer. researchgate.net While lead stearate (B1226849) has been more extensively studied, the principles of its stabilizing action are applicable to other long-chain lead carboxylates like Lead(II) hexacosanoate. researchgate.netgzbaisha.com
The long aliphatic chain of the hexacosanoate moiety also imparts a lubricating effect during the processing of PVC, which is a beneficial secondary function of these stabilizers. spellgroup.com
Table 1: Key Mechanistic Roles of Lead(II) Hexacosanoate in PVC Stabilization
| Mechanism | Description | Chemical Basis |
| HCl Scavenging | Neutralization of liberated hydrogen chloride gas. | Acid-base reaction between the lead salt and HCl, forming lead chloride and hexacosanoic acid. |
| Labile Chlorine Substitution | Replacement of unstable chlorine atoms on the PVC backbone. | Nucleophilic substitution of allylic chlorides with the hexacosanoate anion, preventing the initiation of dehydrochlorination. |
| Internal Lubrication | Reduction of friction between polymer chains during processing. | The long, non-polar hydrocarbon chain of the hexacosanoate reduces intermolecular forces. |
Lubricant Formulations and Tribological Studies: Chemical Basis
Lead salts of fatty acids, including those with long chains like hexacosanoic acid, have found use in lubricant and grease formulations. google.comontosight.ai Their function in tribological systems is primarily attributed to their ability to form boundary lubrication films on metal surfaces.
Under conditions of high pressure and temperature at the asperity contacts between sliding surfaces, these lead soaps can decompose and react with the metal substrate. This process forms a thin, low-shear-strength film that prevents direct metal-to-metal contact, thereby reducing friction and wear. The long hydrocarbon tails of the hexacosanoate molecules contribute to the formation of a well-ordered, lamellar structure in the boundary film, which can easily shear under stress.
The chemical basis for their performance lies in the combination of the reactive lead component and the long-chain carboxylate. The lead can form metallic soaps in-situ, which adhere strongly to the surfaces. The long, saturated hydrocarbon chains provide a low-friction interface. While specific tribological data on Lead(II) hexacosanoate is not abundant in public literature, the general principles of lead soap lubrication are well-established. google.comoronite.comresearchgate.net
Table 2: Tribological Properties and Chemical Basis of Lead(II) Hexacosanoate in Lubricants
| Property | Description | Underlying Chemistry |
| Boundary Film Formation | Creation of a protective layer on metal surfaces under high load. | Decomposition and reaction of the lead salt with the metal surface to form a low-shear-strength film. |
| Friction Reduction | Minimization of the force resisting relative motion between surfaces. | The long, aligned hydrocarbon chains of the hexacosanoate provide a low-friction interface. |
| Wear Resistance | Prevention of material loss from surfaces in moving contact. | The durable boundary film prevents direct metal-to-metal contact and adhesive wear. |
Applications in Industrial Coatings and Paint Chemistry: Drier Mechanisms and Formulation Chemistry
Lead compounds, particularly lead carboxylates, have historically been used as "driers" or siccatives in oil-based paints and varnishes. durachem.compcimag.comgoldstab.com Driers are catalysts that accelerate the oxidative cross-linking of drying oils, such as linseed oil, which are triglycerides of unsaturated fatty acids. pcimag.com This process transforms the liquid paint film into a hard, durable solid. goldstab.comspecialchem.com
Lead driers are classified as "through driers," meaning they promote uniform drying throughout the entire thickness of the paint film, not just at the surface. durachem.com This prevents wrinkling and ensures the formation of a well-cured coating. The catalytic mechanism of lead driers involves the formation of coordination complexes with the hydroperoxides that are initially formed by the reaction of atmospheric oxygen with the unsaturated fatty acid chains. durachem.comdic-global.com These lead-hydroperoxide complexes then decompose to generate free radicals, which initiate and propagate the polymerization and cross-linking reactions of the oil binder. dic-global.com
The long chain of hexacosanoic acid in Lead(II) hexacosanoate would ensure its solubility and compatibility with the non-polar binder system. While the use of lead-based driers has significantly decreased due to environmental and health concerns, their chemical functionality remains a key topic in the study of paint chemistry. durachem.comspecialchem.com
Table 3: Role of Lead(II) Hexacosanoate as a Paint Drier
| Function | Mechanism | Impact on Coating |
| Through Drying | Promotes uniform curing throughout the paint film. | Prevents surface wrinkling and ensures a hard, fully cured coating. durachem.com |
| Catalysis of Oxidation | Accelerates the reaction of drying oils with atmospheric oxygen. | Speeds up the drying time of the paint from days or weeks to a matter of hours. specialchem.com |
| Cross-linking Promotion | Facilitates the formation of a durable polymer network. | Enhances the hardness, chemical resistance, and longevity of the paint film. |
Potential in Advanced Functional Materials and Thin Film Technologies: Fabrication and Performance Chemistry
The unique molecular structure of Lead(II) hexacosanoate, with its heavy metal ion and long-chain organic ligand, lends itself to potential applications in the realm of advanced functional materials and thin-film technologies. While specific research on Lead(II) hexacosanoate in this area is limited, related lead-containing materials provide insights into its potential.
Lead-based materials are known for their interesting electronic and optical properties. wikipedia.orgwiley.com For instance, lead-containing thin films have been investigated for applications in electronic devices. researchgate.netstudyelectrical.com The long-chain nature of the hexacosanoate ligand could be exploited in the fabrication of self-assembled monolayers or Langmuir-Blodgett films. These ordered molecular assemblies have potential applications in sensors, nanoscale electronics, and as surface modification layers.
The synthesis of such thin films could involve techniques like physical vapor deposition or solution-based methods where the precursor material is deposited onto a substrate. researchgate.net The performance of these films would be dictated by the interplay between the electronic properties of the lead ions and the structural organization provided by the long alkyl chains. For example, the insulating nature of the long hydrocarbon chains could be utilized in creating dielectric layers in capacitors or as gate dielectrics in field-effect transistors.
Furthermore, lead carboxylates can serve as precursors for the synthesis of lead-containing nanoparticles, such as lead oxide (PbO) nanoparticles. researchgate.netnih.gov By carefully controlling the decomposition of Lead(II) hexacosanoate, it might be possible to generate PbO nanoparticles with specific sizes and morphologies for applications in catalysis, batteries, or as pigments.
Table 4: Potential Applications of Lead(II) Hexacosanoate in Advanced Materials
| Application Area | Fabrication Technique | Relevant Chemical/Physical Property |
| Dielectric Layers | Langmuir-Blodgett films, Spin coating | High electrical resistance of the long hydrocarbon chains. |
| Sensors | Self-assembled monolayers | Potential for the lead ion to interact with specific analytes, causing a detectable change in electrical or optical properties. |
| Precursor for Nanoparticles | Thermal decomposition (thermolysis) | Controlled decomposition to form lead oxide or other lead-based nanoparticles with desired characteristics. nih.gov |
Future Directions and Emerging Research Frontiers for Lead Ii Hexacosanoate
Development of Novel Synthetic Approaches and Green Chemistry Considerations
The traditional synthesis of lead salts often involves processes that are not environmentally benign. The future of lead(II) hexacosanoate synthesis is increasingly tied to the principles of green chemistry, which advocate for the reduction or elimination of hazardous substances. jnj.comnih.gov This involves designing chemical products and processes that are safer, more efficient, and utilize renewable resources. jnj.com
Future research will likely focus on:
Bio-based Precursors: Utilizing fatty acids from renewable biomass sources, such as cashew nut shell liquid, to create the hexacosanoate backbone. nih.gov
Solvent-Free or Greener Solvent Reactions: Moving away from toxic organic solvents towards water-based systems or solvent-free reaction conditions. Green synthesis approaches for related lead oxide nanoparticles have successfully used water as a solvent. frontiersin.org
Energy-Efficient Synthesis: Employing methods like sonochemistry or microwave-assisted synthesis to reduce energy consumption and reaction times, as demonstrated in the synthesis of other lead compounds. researchgate.net
Waste Minimization: Designing synthetic pathways that maximize atom economy, ensuring that a high proportion of the starting materials is incorporated into the final product, a core tenet of green chemistry. jnj.com
The "Twelve Principles of Green Chemistry" provide a framework for these new approaches, guiding researchers to prevent waste, use safer chemicals, and design for energy efficiency. jnj.com
Advanced Spectroscopic and Imaging Techniques for In-Situ Analysis
Understanding the formation and behavior of lead(II) hexacosanoate, particularly within complex matrices like oil paintings, requires sophisticated analytical methods that can probe the material in its original state (in-situ). metmuseum.orgnih.gov The limitations of traditional techniques, which often require sample destruction or alteration, are being overcome by a new generation of non-invasive methods.
Emerging techniques that are defining the future of this research include:
Solid-State Nuclear Magnetic Resonance (ssNMR): Particularly 207Pb and 13C ssNMR, which provide detailed information about the local coordination environment and crystal packing of lead atoms. researchgate.netnsf.govrsc.org This can distinguish between different lead soap structures and help elucidate their formation mechanisms. metmuseum.orgnsf.gov
Micro-Attenuated Total Reflectance-Fourier Transform Infrared (micro-ATR-FTIR) Spectroscopic Imaging: This technique allows for the chemical mapping of lead soap distribution within a sample, such as a paint cross-section, revealing how factors like moisture affect their formation. nih.gov
Photo-induced Force Microscopy (PiFM): A nanoscale imaging technique that combines atomic force microscopy with infrared spectroscopy. molecularvista.com PiFM provides clear, high-resolution evidence of metal soap formations and can create 3D chemical maps of these structures within artworks. molecularvista.com
Raman Spectroscopy: A valuable tool for identifying lead soaps and other pigments within microscopic samples, helping to understand phenomena like the increased transparency of old paint films. metmuseum.org
These advanced methods are crucial for art conservation, allowing for the study of deterioration processes without damaging priceless artifacts. metmuseum.orgnsf.gov
| Technique | Information Provided | Key Research Finding | Citation |
|---|---|---|---|
| Solid-State NMR (207Pb, 13C) | Local coordination geometry, crystal packing, and structural differences between lead carboxylates. | Distinguishes between lead palmitate/stearate (B1226849) and lead azelate, indicating different local lead environments. | researchgate.netnsf.gov |
| Micro-ATR-FTIR Imaging | Spatial distribution and formation of lead soaps in relation to moisture and material layers. | Identified lead soap formation in complex paint stratigraphies, characterized by strong absorption around 1515-1538 cm-1. | nih.gov |
| Photo-induced Force Microscopy (PiFM) | Nanoscale chemical imaging and topographical mapping of soap aggregates. | Provided clear evidence that microscopic protrusions in paintings are caused by metal soap formation. | molecularvista.com |
| Raman Spectroscopy | Identification of lead soaps and associated pigments in microscopic samples. | Revealed that the increased transparency in some aged paint films is due to the presence of lead soaps. | metmuseum.org |
Interdisciplinary Research with Nanoscience and Surface Chemistry
The intersection of lead(II) hexacosanoate research with nanoscience and surface chemistry is opening up new avenues for understanding and application. The formation of lead soap aggregates, which can be 100-200 µm in diameter, is fundamentally a nanoscale phenomenon involving self-assembly and crystallization. researchgate.netnsf.gov
Key research frontiers in this interdisciplinary space include:
Nanoparticle Synthesis: Exploring the use of lead hexacosanoate as a precursor or capping agent in the synthesis of lead-based nanoparticles, such as lead oxide (PbO) or lead halide perovskites. frontiersin.orgresearchgate.net The long alkyl chain of the hexacosanoate could offer control over particle size and dispersibility.
Surface Passivation and Stability: Investigating the surface chemistry of lead-containing nanocrystals is crucial for their stability and optical properties. nih.goviastate.edu Understanding how long-chain carboxylates like hexacosanoate bind to and passivate surfaces can inform the design of more robust nanomaterials for applications in optoelectronics. nih.gov
Controlling Supramolecular Structures: Research into how the concentration of lead soaps in an oil matrix controls the size and interaction of organized lamellar domains is a key area of study. rsc.org Techniques like Small-Angle X-ray Scattering (SAXS) and Freeze-Fracture Transmission Electron Microscopy (FF-TEM) are used to characterize these multi-scale organizations. rsc.org
This interdisciplinary approach is not only relevant for materials science but also for understanding degradation in cultural heritage, where soap formation occurs at the interface between pigment particles and the oil binder. metmuseum.org
Computational Predictions for Structure-Function Relationships and Environmental Fate
Computational chemistry is becoming an indispensable tool for predicting the properties and behavior of chemical compounds, reducing the need for time-consuming and expensive laboratory experiments. frontiersin.orgnih.gov For lead(II) hexacosanoate, computational modeling offers powerful ways to explore its structure and predict its environmental impact.
Future research will heavily rely on:
Density Functional Theory (DFT): Used to study the binding of ligands to lead-containing nanocrystal surfaces and to understand the coordination geometry of lead carboxylates. rsc.orgiastate.edu
Quantitative Structure-Activity Relationship (QSAR) Modeling: These models can predict the toxicity and environmental fate of lead compounds by correlating their chemical structure with their biological and environmental effects. frontiersin.org This is crucial for assessing the risk associated with lead compounds.
Molecular Dynamics (MD) Simulations: These simulations can model the behavior of lead hexacosanoate molecules over time, providing insights into their self-assembly, interaction with solvents, and formation of aggregates. nih.gov
Environmental Fate Modeling: Computational models are used to predict how lead compounds are transported and transformed in the environment—in soil, water, and air. nih.govlead.org.au Given that lead is persistent and can accumulate in ecosystems, predicting its behavior is vital for environmental management. ca.gov
These computational tools can accelerate the design of new materials while ensuring their safety and minimizing their environmental footprint. frontiersin.orgnih.gov
| Computational Approach | Application to Lead(II) Hexacosanoate | Potential Outcome | Citation |
|---|---|---|---|
| Density Functional Theory (DFT) | Modeling ligand binding and coordination geometry. | Understanding structural stability and reactivity. | rsc.orgiastate.edu |
| QSAR Modeling | Predicting toxicity and bioavailability based on molecular structure. | Faster risk assessment and identification of safer alternatives. | frontiersin.org |
| Molecular Dynamics (MD) | Simulating the aggregation and self-assembly of molecules. | Insight into the formation mechanisms of lead soap structures. | nih.gov |
| Environmental Fate Modeling | Predicting transport and accumulation in soil and water. | Informing environmental regulations and remediation strategies. | nih.govlead.org.au |
Exploration of New Applications in Specialized Chemical Formulations
While much of the focus on lead soaps has been on their detrimental effects in art, their unique chemical properties suggest potential for new, specialized applications. Research is beginning to pivot towards harnessing the characteristics of lead carboxylates for technological use.
Promising areas for future applications include:
Advanced Battery Technology: Lead(II) hexacosanoate could be explored as an additive in the negative active material of lead-acid batteries. mdpi.com Additives can influence crystal growth, reduce sulfation, and improve cycle life and performance, particularly in high-rate, partial-state-of-charge applications like those in hybrid electric vehicles. mdpi.comioplus.nl
Catalysis: Metal-organic compounds are often effective catalysts. The structure of lead hexacosanoate could be tailored for use in specific organic reactions or in the formation of metal-organic frameworks (MOFs) that act as selective catalysts. smartwatermagazine.com
Materials for Electronics and Optics: Complex lead compounds are used in the production of semiconductors and materials for nonlinear optics. smartwatermagazine.com The controlled synthesis of lead hexacosanoate could yield materials with specific dielectric or ferroelectric properties.
Specialized Lubricants and Stabilizers: Long-chain metal carboxylates have applications as stabilizers in plastics and as components in specialized greases. While the toxicity of lead is a major concern, in closed systems or specific industrial applications where exposure is controlled, these properties could be exploited. asianmetal.com
The viability of these applications will depend heavily on addressing the environmental and health concerns associated with lead, likely through encapsulation or use in closed-loop systems with high recycling rates. ioplus.nl
Q & A
Q. What are the standard synthesis protocols for hexacosanoic acid, lead salt, and how can purity be validated?
- Methodological Answer : this compound can be synthesized via neutralization reactions. React hexacosanoic acid (C26H52O2) with a lead(II) hydroxide or oxide under controlled pH and temperature. For purification, recrystallize the product using non-polar solvents. Purity validation involves:
- FTIR Spectroscopy : Confirm carboxylate group coordination to lead (shift in C=O stretching frequency from ~1700 cm<sup>-1</sup> to ~1540–1650 cm<sup>-1</sup>).
- Elemental Analysis : Quantify lead content (expected ~30–35% by mass).
- XRD : Verify crystalline structure and compare with lead carboxylate databases .
- Data Table :
| Technique | Key Parameters | Expected Outcome |
|---|---|---|
| FTIR | C=O stretch | 1540–1650 cm<sup>-1</sup> |
| XRD | Bragg angles | Matches lead carboxylate patterns |
| Elemental Analysis | % Pb | ~30–35% |
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
- Methodological Answer :
- GC-MS : Derivatize the compound (e.g., methyl esterification) to analyze volatility. Use a non-polar column (e.g., DB-5) with a temperature gradient (50–350°C). Compare retention indices with hexacosanoic acid standards .
- NMR : Employ <sup>13</sup>C NMR to observe carboxylate carbon shifts (δ ~180–185 ppm for lead-bound COO<sup>−</sup>) .
- TGA/DSC : Assess thermal stability; lead salts typically decompose above 200°C .
Advanced Research Questions
Q. How does the lead ion in this compound alter its interaction with lipid bilayers compared to the free acid?
- Methodological Answer :
- Use Langmuir-Blodgett troughs to measure changes in membrane fluidity. Compare insertion efficiency of the lead salt vs. hexacosanoic acid into phospholipid monolayers.
- Conduct cytotoxicity assays (e.g., MTT) on human fibroblasts. Lead salts may disrupt membrane integrity via oxidative stress, evidenced by increased ROS levels (measure with DCFH-DA fluorescence) .
- Key Finding : Lead’s electrophilicity enhances binding to phospholipid headgroups, increasing membrane rigidity .
Q. What methodological challenges arise in assessing environmental persistence of this compound, and how can they be mitigated?
- Methodological Answer :
- Challenge : Low solubility in aqueous media complicates ecotoxicity assays.
- Solution : Use OECD Test Guideline 105 (water solubility via shake-flask method with UV/Vis detection).
- Challenge : Discrepancies in bioaccumulation data due to variable pH/ionic strength.
- Solution : Standardize test conditions (e.g., pH 7.4, 25°C) and use ICP-MS for lead quantification in model organisms (e.g., Daphnia magna) .
- Data Contradiction : Some studies report rapid photodegradation, while others note persistence. Resolve by conducting controlled UV exposure experiments with HPLC monitoring .
Q. How can conflicting reports on the thermodynamic properties (e.g., melting point) of this compound be resolved?
- Methodological Answer :
- DSC Analysis : Perform triplicate runs at 5°C/min heating rates under inert gas. Compare with literature (pure hexacosanoic acid melts at 88.5°C; lead salts likely >200°C due to ionic bonding) .
- Inter-Lab Collaboration : Share samples with standardized protocols to minimize instrumental variability.
Data Contradiction Analysis
Q. Why do some studies report high toxicity for this compound while others classify it as low-risk?
- Analysis :
- Factor 1 : Differences in bioavailability. Lipid-rich environments (e.g., cell membranes) enhance lead salt uptake, increasing toxicity .
- Factor 2 : Purity of test compounds. Impurities (e.g., free Pb<sup>2+</sup>) in poorly synthesized batches skew results.
- Resolution : Use ICP-MS to quantify bioavailable lead in test systems and adhere to ISO purity standards for reagents .
Regulatory and Safety Considerations
Q. What precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
